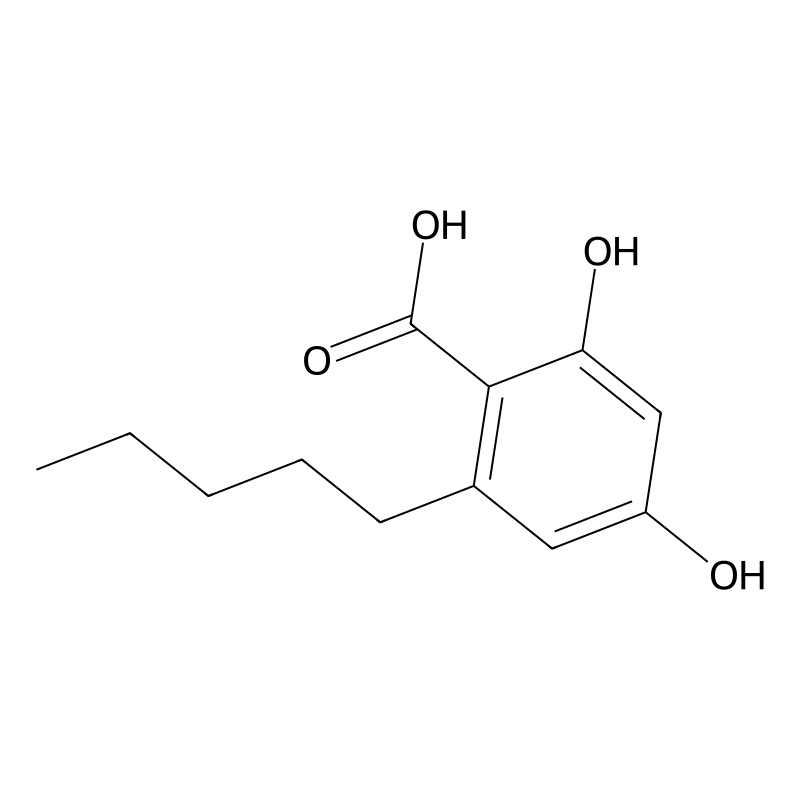Olivetolic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Olivetolic acid is a naturally occurring compound primarily found in the cannabis plant, specifically involved in the biosynthesis of tetrahydrocannabinol, the psychoactive component of cannabis. Its chemical structure is characterized by a resorcinol core with a hexanoyl side chain, making it a member of the benzoic acid class. The molecular formula for olivetolic acid is C₁₂H₁₆O₄, and it plays a crucial role as an intermediate in the production of various cannabinoids.
Olivetolic acid itself doesn't possess any known direct biological activity. Its primary function lies in its conversion to CBGA, the precursor to major cannabinoids like THC and CBD. These cannabinoids then interact with the body's endocannabinoid system, influencing various physiological processes [].
Olivetolic acid is synthesized through a series of enzymatic reactions involving polyketide synthases. The initial step involves the condensation of hexanoyl coenzyme A with three molecules of malonyl coenzyme A, leading to the formation of a tetraketide intermediate. This intermediate undergoes cyclization catalyzed by olivetolic acid cyclase, resulting in olivetolic acid through a C2 → C7 aldol condensation reaction .
In the absence of olivetolic acid cyclase, alternative pathways can lead to the formation of olivetol, demonstrating the complexity and variability in cannabinoid biosynthesis .
Olivetolic acid exhibits several biological activities. It has been shown to possess antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, its role in cannabinoid biosynthesis highlights its importance in the pharmacological profiles of cannabis-derived compounds. Research indicates that olivetolic acid may interact with various biological pathways, although detailed studies on its specific mechanisms are still ongoing .
The primary method for synthesizing olivetolic acid involves enzymatic pathways within Cannabis sativa. The process begins with hexanoyl coenzyme A and malonyl coenzyme A:
- Condensation Reaction: Hexanoyl coenzyme A reacts with three malonyl coenzyme A molecules.
- Formation of Tetraketide Intermediate: This reaction produces a linear tetraketide intermediate.
- Cyclization: The tetraketide undergoes cyclization mediated by olivetolic acid cyclase to yield olivetolic acid.
Alternative synthetic routes have been explored, including chemical synthesis methods that replicate these enzymatic processes but typically require more complex conditions and reagents .
Olivetolic acid has several applications:
- Cannabinoid Synthesis: It serves as a precursor for synthesizing various cannabinoids, including tetrahydrocannabinol and cannabidiol.
- Pharmaceutical Development: Due to its biological activities, olivetolic acid is being investigated for potential therapeutic uses in treating various conditions related to oxidative stress and inflammation.
- Research Tool: It is utilized in biochemical research to understand cannabinoid biosynthesis and enzyme mechanisms within plants .
Studies on olivetolic acid interactions focus on its role in cannabinoid biosynthesis and its potential effects on biological systems. Research indicates that olivetolic acid can influence the activity of enzymes involved in cannabinoid production. Furthermore, its antioxidant properties suggest possible interactions with cellular signaling pathways related to oxidative stress response .
Notable Findings:- Olivetolic acid's interaction with polyketide synthases can affect substrate specificity and product yield.
- Its antioxidant properties may influence cellular mechanisms involved in inflammation and neuroprotection.
Olivetolic acid shares structural similarities with several other compounds, particularly those involved in cannabinoid biosynthesis. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Biological Role | Unique Feature |
|---|---|---|---|
| Olivetol | Resorcinol derivative | Precursor for tetrahydrocannabinol | Lacks the carboxylic group present in olivetolic acid |
| Cannabidiolic Acid | Cannabinoid | Active compound with therapeutic effects | Contains a pentyl side chain |
| Tetrahydrocannabinol | Cannabinoid | Psychoactive component of cannabis | Derived from olivetolic acid |
| Divarinolic Acid | Polyketide | Potential anti-inflammatory properties | Structural variation from olivetolic acid |
Olivetolic acid's unique structure allows it to serve as a critical intermediate in cannabinoid biosynthesis, differentiating it from other similar compounds while also contributing to its biological significance .








